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2-(Amino-5-pyrimidinyl)pyrimidine
Overview
Description
2-(Amino-5-pyrimidinyl)pyrimidine is a heterocyclic compound containing two pyrimidine rings, one of which is substituted with an amino group at the 5-position Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
Mechanism of Action
Target of Action
2-(Amino-5-pyrimidinyl)pyrimidine, a derivative of 2-aminopyrimidine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, it has been suggested that pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . In the context of antitrypanosomal and antiplasmodial activities, the influence of structural modifications on these activities is under investigation .
Biochemical Pathways
It is known that purine and pyrimidine biosynthesis pathways are crucial for the survival and proliferation of many pathogens, includingTrypanosoma and Plasmodium . Therefore, it is plausible that this compound may interfere with these pathways, disrupting the life cycle of these organisms.
Pharmacokinetics
The optimization of these properties is a critical aspect of drug development, and novel synthetic methodologies are being explored to improve the druglikeness and adme-tox properties of pyrimidine derivatives .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as temperature , pH, and the presence of other biological molecules can affect the activity of the compound.
Biochemical Analysis
Biochemical Properties
2-(Amino-5-pyrimidinyl)pyrimidine, like other pyrimidines, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Pyrimidines are known to be essential components of nucleic acids, contributing to their current usage in chemotherapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrimidine derivatives have shown potential anticancer activity through different action mechanisms, including inhibiting protein kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in pyrimidines, the π-electron density is decreased, facilitating nucleophilic aromatic substitution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea . Cytosine can be broken down to uracil, which can be further broken down to N-carbamoyl-β-alanine, and then to beta-alanine, CO2, and ammonia by beta-ureidopropionase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with suitable reagents under specific conditions. For example, a method involves the sequential formation of 2,3-dihydro-2-hydroxyimidazo[1,2-a]pyrimidinium salts from 2-aminopyrimidines and α-bromoketones, followed by cleavage of the pyrimidine ring with hydrazine . Another method includes the reaction of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Amino-5-pyrimidinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-(Amino-5-pyrimidinyl)pyrimidine serves as a crucial building block in synthesizing pharmaceutical compounds, particularly those targeting histamine H4 receptors. This receptor is involved in various physiological processes, including immune response and inflammation. Compounds derived from this structure have shown potential in treating conditions like asthma and allergic reactions.
Antimicrobial and Antiparasitic Activities:
Research indicates that derivatives of this compound exhibit significant antitrypanosomal and antiplasmodial activities. Specifically, studies have demonstrated efficacy against Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and Plasmodium falciparum (the agent of malaria) by inhibiting their growth and proliferation.
Cancer Research:
Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. These compounds can inhibit specific protein kinases involved in cancer cell signaling pathways, thereby potentially reducing tumor growth . For instance, compounds derived from this scaffold have shown promising results in targeting prostate cancer cells through mechanisms involving apoptosis induction .
Biological Research
Anti-inflammatory Properties:
Studies have revealed that this compound derivatives can suppress immune-activated nitric oxide production, indicating their potential as anti-inflammatory agents. The inhibition of nitric oxide production is crucial in managing inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action:
The biochemical pathways influenced by this compound include purine and pyrimidine biosynthesis, essential for the survival of many pathogens. By disrupting these pathways, this compound can exert its therapeutic effects against various diseases.
Materials Science
Development of Novel Materials:
Beyond biological applications, this compound is being investigated for its role in developing novel materials with specific electronic and optical properties. Its unique structural features allow for modifications that can enhance material performance in applications such as organic electronics and photonics.
Case Studies
Comparison with Similar Compounds
2-(Amino-5-pyrimidinyl)pyrimidine can be compared with other similar compounds, such as:
2-Aminopyrimidine: A simpler analog with a single pyrimidine ring.
4,5-Disubstituted Pyrimidines: Compounds with substitutions at the 4 and 5 positions of the pyrimidine ring.
2,4-Disubstituted Pyrimidines: Compounds with substitutions at the 2 and 4 positions of the pyrimidine ring.
The uniqueness of this compound lies in its dual pyrimidine structure and the presence of an amino group, which confer specific chemical and biological properties.
Biological Activity
2-(Amino-5-pyrimidinyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted with an amino group. The synthesis typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions, often utilizing reagents such as guanidine and malonic acid derivatives. The structural configuration plays a crucial role in determining its biological activity.
1. Anti-inflammatory Activity
Research has shown that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory properties. They inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).
Table 1: Inhibitory Effects on Inflammatory Mediators
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 0.04 ± 0.01 | COX-2 inhibition |
Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |
The above table illustrates the potency of this compound in comparison to the standard anti-inflammatory drug celecoxib, highlighting its potential for therapeutic use in inflammatory diseases .
2. Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial activities against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
These findings suggest that the compound could serve as a lead structure in developing new antibiotics .
3. Anticancer Activity
The anticancer potential of pyrimidines has been well-documented, with studies indicating that they can induce apoptosis in various cancer cell lines. For example, derivatives have shown significant cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of pyrimidine derivatives, including this compound:
- MCF-7 Cell Line : IC50 = 3.01 μM
- HepG2 Cell Line : IC50 = 5.88 μM
- A549 Cell Line : IC50 = 2.81 μM
These results indicate that the compound exhibits stronger cytotoxic effects than commonly used chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence of various substituents on the pyrimidine ring. Studies suggest that electron-donating groups enhance anti-inflammatory and anticancer activities, while specific halogen substitutions may improve antimicrobial efficacy.
Table 3: Summary of SAR Findings
Substituent Type | Activity Enhanced |
---|---|
Electron-donating groups (e.g., -OCH3) | Anti-inflammatory, anticancer |
Halogen substitutions (e.g., -Cl) | Antimicrobial |
Properties
IUPAC Name |
5-pyrimidin-2-ylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-4-6(5-13-8)7-10-2-1-3-11-7/h1-5H,(H2,9,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKBUCQHFKKBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167788-07-8 | |
Record name | [2,5'-bipyrimidin]-2'-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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